molecular formula C23H40O11S B609899 Peg9-ots CAS No. 886469-23-4

Peg9-ots

Cat. No. B609899
M. Wt: 524.622
InChI Key: WJRLJFKBPYKOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG9-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The PEG linker contains 8 units of ethylene glycol

Scientific Research Applications

PEGylation in Drug Delivery and Bioconjugation

Poly(ethylene glycol) (PEG) is a pivotal component in bioconjugation and nanomedicine, widely recognized for enhancing drug efficacy and prolonging blood circulation time. The process of attaching PEG to molecules such as proteins, peptides, oligonucleotides, and nanoparticles, known as PEGylation, is not new and has been clinically utilized for decades. Despite its widespread use and benefits, concerns regarding PEG immunogenicity have emerged. The presence of anti-PEG antibodies in patients, either due to prior exposure to PEGylated drugs or PEG-containing products, can lead to a series of adverse reactions like accelerated blood clearance and decreased drug efficacy. This realization has sparked a keen interest in developing alternative polymers to PEG, aiming to mitigate these immunogenic responses while maintaining the beneficial attributes of PEGylation (Thai Thanh Hoang Thi et al., 2020).

Beyond PEG: Exploring Alternatives

While PEGylation has been the industry standard, its limitations, particularly non-degradability and immunogenicity, have led researchers to seek alternative materials. These alternatives aim to match or surpass PEG's beneficial properties, such as increasing circulation half-lives and stability of therapeutic agents. Although some of these new materials show promise, they are generally in the early stages of development. Comprehensive in vivo testing is imperative to confirm if any of these alternatives can effectively replace PEG, making further joint efforts from polymer chemists and related scientific fields crucial (Yizhi Qi & A. Chilkoti, 2015).

PEGylation in Tissue Engineering

In the realm of tissue engineering, PEG functionalized with graphene oxide (PEG-GO) is gaining significant attention. This is attributed to PEG-GO's superior solubility, stability, and biocompatibility. PEG-GO not only serves as an excellent drug delivery vehicle but also promotes the attachment, proliferation, and differentiation of stem cells, thus contributing to the advancement of tissue engineering. Additionally, its remarkable antibacterial efficacy holds potential in reducing implant-associated infections, marking PEG-GO as a multifaceted asset in biomedical applications (Santanu Ghosh & K. Chatterjee, 2020).

PEGylation's Therapeutic Roles

PEGylation's therapeutic roles extend to various clinical disorders, prominently including its application in haemophilia treatment. By covalently attaching PEG to proteins or peptides, the pharmacokinetic and pharmacodynamic profiles of these molecules are significantly enhanced. This results in extended circulation half-lives and improved therapeutic efficacy, which is particularly beneficial for individuals with haemophilia. PEGylation technology has shown a promising safety profile, even with chronic use, paving the way for its continued application in managing this condition and potentially others (I. A. Ivens et al., 2013).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRLJFKBPYKOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG9-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peg9-ots
Reactant of Route 2
Reactant of Route 2
Peg9-ots
Reactant of Route 3
Reactant of Route 3
Peg9-ots
Reactant of Route 4
Reactant of Route 4
Peg9-ots
Reactant of Route 5
Reactant of Route 5
Peg9-ots
Reactant of Route 6
Reactant of Route 6
Peg9-ots

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.